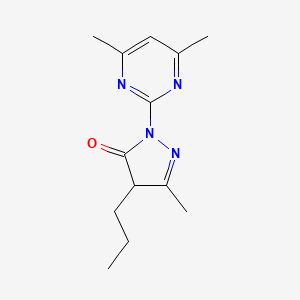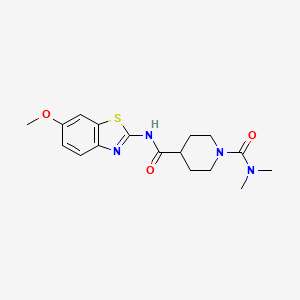![molecular formula C10H16N4O3S2 B5298043 N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5298043.png)
N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide, also known as TAT, is a small molecule that has gained significant attention in the scientific community due to its potential as a therapeutic agent. TAT has been shown to have a range of biochemical and physiological effects, and its mechanism of action is still being explored. In
作用机制
The mechanism of action of N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide is still being explored. However, it has been suggested that N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide may work by inhibiting the activity of various enzymes and signaling pathways involved in cancer growth, neuroprotection, and inflammation.
Biochemical and Physiological Effects:
N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has been shown to inhibit cell growth and induce cell death. In neuronal cells, N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has been shown to reduce oxidative stress and protect against cell death. In inflammation, N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has been shown to reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide is its small size, which makes it easy to synthesize and manipulate in lab experiments. However, one limitation of N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are several potential future directions for research on N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide. One area of interest is the development of N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide analogs with improved solubility and potency. Another area of interest is the exploration of N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide's potential as a therapeutic agent in various disease models, including cancer, neurodegenerative diseases, and inflammation. Additionally, further studies are needed to fully elucidate the mechanism of action of N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide and its potential interactions with other signaling pathways.
合成方法
The synthesis of N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide involves the reaction of 2-amino-5-methylthiadiazole with chloroacetyl chloride, followed by reaction with piperidine-4-sulfonamide. The resulting product is then purified using column chromatography. The yield of this reaction is typically around 50%.
科学研究应用
N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has been studied in a range of scientific research applications, including cancer research, neuroprotection, and inflammation. In cancer research, N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroprotection, N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has been shown to protect against oxidative stress and reduce cell death in neuronal cells. In inflammation, N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has been shown to reduce the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-[5-(4-methylpiperidin-1-yl)sulfonyl-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3S2/c1-7-3-5-14(6-4-7)19(16,17)10-13-12-9(18-10)11-8(2)15/h7H,3-6H2,1-2H3,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKVWPUTUATTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=NN=C(S2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(4-Methylpiperidin-1-YL)sulfonyl]-1,3,4-thiadiazol-2-YL}acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorobenzyl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5297963.png)
![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-N,3,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5297966.png)
![N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine](/img/structure/B5297975.png)
![1,9-dimethyl-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5297979.png)
![4-oxo-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5297982.png)
![1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B5297985.png)
![N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5297994.png)
![6-{[(1-propyl-4-piperidinyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5298011.png)
![N~1~,N~1~-dimethyl-N~3~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,3-piperidinedicarboxamide](/img/structure/B5298030.png)
![benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate](/img/structure/B5298038.png)
![ethyl 4-{4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B5298045.png)


![3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5298065.png)